molecular formula C10H15Cl2N3 B3230012 (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1289585-37-0

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No. B3230012
CAS RN: 1289585-37-0
M. Wt: 248.15 g/mol
InChI Key: NTPWNWWMZLCTTN-FVGYRXGTSA-N
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Description

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has shown promise in various scientific research applications. This compound is also known as JNJ-40411813 and is a selective dopamine D2 receptor partial agonist.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with dopamine receptors. This compound is a selective dopamine D2 receptor partial agonist, which means that it can activate dopamine receptors to a certain extent. This activation can lead to a reduction in dopamine release, which can help in the treatment of disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride are still being studied. However, it has been shown to have an effect on dopamine release, which can affect behavior and cognition. It has also been shown to have an effect on the reward system in the brain, which can help in the treatment of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride in lab experiments include its selectivity for dopamine D2 receptors and its ability to activate these receptors to a certain extent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride in scientific research. These include studies on its effects on other dopamine receptors, studies on its potential use in the treatment of other disorders, and studies on its potential use in combination with other drugs. Further studies are also needed to determine the optimal dosage and potential side effects of this compound.
In conclusion, (6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a promising compound that has shown potential in various scientific research applications. Its selectivity for dopamine D2 receptors and its ability to activate these receptors to a certain extent make it a valuable tool in the study of dopamine and its effects on behavior and cognition. However, further studies are needed to determine its optimal use and potential side effects.

Scientific Research Applications

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has been used in various scientific research applications, including studies on dopamine receptors. This compound has shown promise in the treatment of various disorders such as schizophrenia, Parkinson's disease, and addiction. It has also been used in studies on the effects of dopamine on behavior and cognition.

properties

IUPAC Name

(3S)-N-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-10-2-1-8(6-14-10)5-13-9-3-4-12-7-9;/h1-2,6,9,12-13H,3-5,7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWNWWMZLCTTN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-pyridin-3-ylmethyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

CAS RN

1289585-37-0
Record name 3-Pyridinemethanamine, 6-chloro-N-(3S)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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